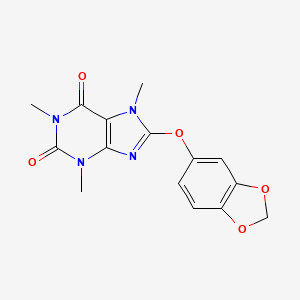![molecular formula C17H20N2O3S B5787329 N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzamide family of compounds and is commonly referred to as BAY 43-9006.
Mecanismo De Acción
The mechanism of action of N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of several kinases, including Raf kinase and receptor tyrosine kinases. By inhibiting these kinases, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide disrupts the signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that it may have off-target effects on other kinases, which could lead to unintended consequences.
Direcciones Futuras
There are several potential future directions for N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide research. One direction is the development of more potent and selective inhibitors of Raf kinase and receptor tyrosine kinases. Additionally, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide may have applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a promising compound with potential applications in cancer treatment and other areas. Its specificity for certain kinases and ability to disrupt critical signaling pathways make it a valuable tool for researchers. Further research is needed to fully understand the potential of this compound and its future applications.
Métodos De Síntesis
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with N-methyl-N-(2-methylphenyl)amine to form N-methyl-4-[(2-methylbenzyl)amino]benzamide. The final step involves the reaction of N-methyl-4-[(2-methylbenzyl)amino]benzamide with methylsulfonyl chloride to form N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase and receptor tyrosine kinases, which play a critical role in cancer cell growth and survival. As a result, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been investigated as a potential therapeutic agent for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propiedades
IUPAC Name |
N-methyl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-6-4-5-7-15(13)12-19(23(3,21)22)16-10-8-14(9-11-16)17(20)18-2/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXQFLGPOPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)


![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)


![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)


![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)